

An In-depth Technical Guide to the JAK Inhibitor Jak-IN-37

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of the Janus kinase (JAK) inhibitor, **Jak-IN-37**. The information is intended for researchers, scientists, and professionals involved in drug discovery and development.

Chemical Structure and Properties

Jak-IN-37, also known as Compound WU4, is a potent inhibitor of the Janus kinase family. Based on structural similarity with compounds in public databases, the following chemical identifiers and properties are proposed.

Chemical Identifiers

Identifier	Value
Common Name	Jak-IN-37, Compound WU4
Putative IUPAC Name	2-[1-[5-methyl-2-[(3-methyl-1,2-thiazol-5-yl)amino]pyrimidin-4-yl]-3-(4-methylpiperazin-1-yl)azetidin-3-yl]acetonitrile[1]
Putative SMILES	CC1=NSC(=C1)NC2=NC=C(C(=N2)N3CC(C3) (CC#N)N4CCN(CC4)C)C



Physicochemical Properties

A summary of computed physicochemical properties for a structurally analogous compound is provided below. Experimental validation of these properties for **Jak-IN-37** is recommended.

Property	Value
Molecular Formula	C19H26N8S[1]
Molecular Weight	398.5 g/mol [1]
XLogP3	1.9[1]
Hydrogen Bond Donor Count	1
Hydrogen Bond Acceptor Count	8
Rotatable Bond Count	4
Topological Polar Surface Area	112 Ų

Biological Activity and Mechanism of Action

Jak-IN-37 is a potent inhibitor of the Janus kinase (JAK) family of enzymes, which are critical components of the JAK-STAT signaling pathway. This pathway transduces signals from numerous cytokines and growth factors, playing a key role in immunity, inflammation, and hematopoiesis.[2][3]

Inhibitory Activity

Jak-IN-37 exhibits potent inhibitory activity against several JAK isoforms, with a notable selectivity profile. The reported half-maximal inhibitory concentrations (IC₅₀) are summarized below.



Target	IC50 (nM)
JAK1	0.52[4]
JAK2	2.26[4]
JAK3	84[4]
TYK2	1.09[4]

Note: Some sources may refer to TYK2 as JAK4.

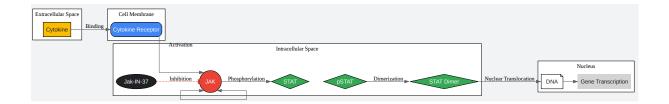
The data indicates that **Jak-IN-37** is a potent inhibitor of JAK1, JAK2, and TYK2, with significantly lower activity against JAK3. This selectivity profile suggests its potential for therapeutic applications where inhibition of JAK1 and JAK2 is desired while sparing JAK3-mediated signaling.[5]

Mechanism of Action

JAK inhibitors, including **Jak-IN-37**, typically function as ATP-competitive inhibitors.[6] They bind to the ATP-binding pocket of the JAK kinase domain, preventing the phosphorylation of the kinase itself and downstream STAT (Signal Transducer and Activator of Transcription) proteins. [7] This blockade of STAT phosphorylation inhibits their dimerization and translocation to the nucleus, thereby preventing the transcription of target genes involved in inflammatory and immune responses.[7]

The following diagram illustrates the canonical JAK-STAT signaling pathway and the point of inhibition by **Jak-IN-37**.





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Caption: The JAK-STAT signaling pathway and inhibition by Jak-IN-37.

Experimental Protocols

The following sections describe generalized experimental protocols relevant to the synthesis and evaluation of **Jak-IN-37**. These are representative methods and may require optimization for specific laboratory conditions.

Proposed Synthesis of Jak-IN-37

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives, the core structure of **Jak-IN-37**, often involves a multi-step process. A plausible synthetic route is outlined below, based on established methods for similar compounds.[8][9]



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Caption: Generalized synthetic workflow for pyrazolo[3,4-d]pyrimidine derivatives.







Step 1: Synthesis of the Pyrazolo[3,4-d]pyrimidine Core A common method involves the cyclocondensation of a substituted aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. For example, reacting a 3-amino-4-cyanopyrazole with formamide can yield the corresponding pyrazolo[3,4-d]pyrimidine.[8]

Step 2: Functionalization of the Core Structure The core structure can then be functionalized through various reactions. For instance, chlorination at the 4-position of the pyrazolo[3,4-d]pyrimidine ring allows for subsequent nucleophilic substitution to introduce the desired amine side chain.

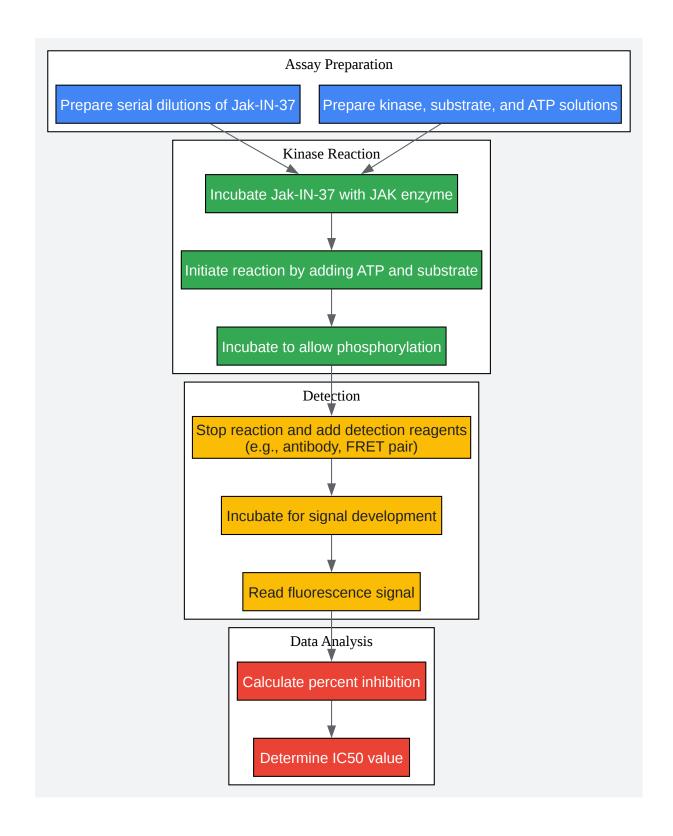
Step 3: Introduction of the Azetidine Moiety The azetidine-containing side chain can be introduced by reacting the functionalized pyrazolo[3,4-d]pyrimidine with an appropriately substituted azetidine derivative.

Step 4: Final Assembly and Purification The final steps may involve the introduction of the cyanomethyl and methylpiperazine groups onto the azetidine ring, followed by purification using standard techniques such as column chromatography and recrystallization.

In Vitro JAK Kinase Inhibition Assay

The inhibitory activity of **Jak-IN-37** against different JAK isoforms can be determined using an in vitro kinase assay. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.





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Caption: General workflow for an in vitro kinase inhibition assay.



Materials:

- Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
- A suitable peptide substrate (e.g., a STAT-derived peptide)
- Adenosine triphosphate (ATP)
- Jak-IN-37
- Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
- Detection reagents (e.g., anti-phospho-substrate antibody labeled with a FRET donor, and a FRET acceptor)
- 384-well microplates

Protocol:

- Prepare serial dilutions of Jak-IN-37 in DMSO and then in assay buffer.
- Add the diluted inhibitor or vehicle control (DMSO) to the wells of a microplate.
- Add the JAK enzyme and the peptide substrate to the wells.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Stop the reaction by adding a solution containing EDTA.
- Add the detection reagents and incubate to allow for binding.
- Measure the fluorescence signal using a plate reader.
- Calculate the percentage of inhibition for each concentration of Jak-IN-37 relative to the vehicle control.
- Determine the IC₅₀ value by fitting the data to a dose-response curve.



Conclusion

Jak-IN-37 is a potent and selective inhibitor of JAK1, JAK2, and TYK2 with potential applications in the research of autoimmune and inflammatory diseases, as well as in the context of allogeneic hematopoietic cell transplantation.[4][5] This guide provides a foundational understanding of its chemical and biological properties, along with representative experimental methodologies. Further experimental validation of the physicochemical properties and the development of a detailed, optimized synthesis protocol are important next steps for its continued investigation.

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